molecular formula C21H13Cl2N3O2 B12903125 3-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide CAS No. 858118-68-0

3-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide

Cat. No.: B12903125
CAS No.: 858118-68-0
M. Wt: 410.2 g/mol
InChI Key: TZGHRUCTRPDLGM-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for 3-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide is derived from its parent structure and substituents. The compound features a benzamide core (a benzene ring linked to a carboxamide group) substituted at the third position with a pyrrolo[2,3-b]pyridine moiety. This heterocyclic system is further functionalized at its third position with a 2,3-dichlorobenzoyl group. The full IUPAC name reflects this hierarchy: This compound.

The structural representation (Figure 1) highlights the connectivity of these groups. The pyrrolo[2,3-b]pyridine system consists of a fused five-membered pyrrole ring and a six-membered pyridine ring. The 2,3-dichlorobenzoyl group attaches to the pyrrolo[2,3-b]pyridine at position 3, while the benzamide group links to position 4.

CAS Registry Number and Alternative Identifiers

The compound is uniquely identified by its CAS Registry Number: 858118-68-0 . Additional identifiers include:

  • EVT-13037152 (EvitaChem catalog designation)
  • SCHEMBL10125558 (SynChem identifier)
  • BDBM50455578 (BioBioMall reference)
  • ChEMBL ID: CHEMBL4207181 (ChEMBL database accession)

These identifiers facilitate cross-referencing across chemical databases and commercial catalogs, ensuring precise tracking in research and industrial applications.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C21H13Cl2N3O2 , calculated as follows:

  • 21 carbon atoms (including aromatic rings and carbonyl groups)
  • 13 hydrogen atoms (accounting for aromatic and aliphatic positions)
  • 2 chlorine atoms (from the dichlorobenzoyl substituent)
  • 3 nitrogen atoms (in the pyrrolopyridine and amide groups)
  • 2 oxygen atoms (from the benzamide and benzoyl carbonyl groups).

The molecular weight is 410.25 g/mol , computed using atomic weights from the IUPAC periodic table. This value aligns with high-resolution mass spectrometry data reported for related pyrrolopyridine derivatives.

SMILES Notation and Stereochemical Considerations

The SMILES notation for the compound is:

O=C(N)C1=CC=CC(C2=C3C(NC=C3C(C4=CC=CC(Cl)=C4Cl)=O)=NC=C2)=C1  

This string encodes the connectivity of atoms, emphasizing:

  • The benzamide group (O=C(N)C1=CC=CC...)
  • The pyrrolo[2,3-b]pyridine core (C2=C3C(NC=C3...))
  • The 2,3-dichlorobenzoyl substituent (C4=CC=CC(Cl)=C4Cl).

Stereochemical considerations : The compound lacks chiral centers due to the planar arrangement of its aromatic systems and the absence of tetrahedral stereogenic atoms. Consequently, no stereoisomers (e.g., enantiomers or diastereomers) are possible.

Properties

CAS No.

858118-68-0

Molecular Formula

C21H13Cl2N3O2

Molecular Weight

410.2 g/mol

IUPAC Name

3-[3-(2,3-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]benzamide

InChI

InChI=1S/C21H13Cl2N3O2/c22-16-6-2-5-14(18(16)23)19(27)15-10-26-21-17(15)13(7-8-25-21)11-3-1-4-12(9-11)20(24)28/h1-10H,(H2,24,28)(H,25,26)

InChI Key

TZGHRUCTRPDLGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=C3C(=CNC3=NC=C2)C(=O)C4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Construction of the Pyrrolo[2,3-b]pyridine Core

  • The pyrrolo[2,3-b]pyridine nucleus is typically synthesized via cyclization reactions involving appropriately substituted pyridine and pyrrole precursors.
  • Patent WO2013181415A1 describes methods involving coupling, sulfonylation, and deprotection steps to prepare pyrrolo[2,3-b]pyridines, which form the backbone of the target compound.

Selective Cross-Coupling Reactions

  • A critical step is the chemoselective Suzuki–Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, which allows for the introduction of aryl groups with high regioselectivity.
  • Subsequent Buchwald–Hartwig amination at the C-4 position introduces the benzamide moiety or related amines, enabling the formation of the C-N bond essential for the benzamide substituent.

Introduction of the 2,3-Dichlorobenzoyl Group

  • The 2,3-dichlorobenzoyl group is introduced via acylation reactions, often using 2,3-dichlorobenzoyl chloride or related activated derivatives.
  • This step is typically performed on the pyrrolo[2,3-b]pyridine intermediate bearing a free amine or hydroxyl group, allowing for selective acylation at the 3-position.

Detailed Preparation Methodology

Stepwise Synthesis Outline

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Formation of 2-iodo-4-chloropyrrolopyridine intermediate Halogenation of pyrrolopyridine precursor Provides a key intermediate for selective coupling
2 Suzuki–Miyaura cross-coupling Arylboronic acid, Pd catalyst (e.g., Pd2(dba)3), base, solvent (e.g., toluene) Selective arylation at C-2 position with high yield (68-75%)
3 Buchwald–Hartwig amination Secondary amine, Pd catalyst, ligand, base Amination at C-4 position to introduce benzamide precursor
4 Acylation 2,3-Dichlorobenzoyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane) Introduction of 2,3-dichlorobenzoyl group at C-3 position
5 Deprotection (if protecting groups used) Acidic conditions (e.g., trifluoroacetic acid), followed by basic workup Removal of protecting groups, final compound isolation

Notes on Protecting Groups and Deprotection

  • Protecting groups such as trimethylsilylethoxymethyl (SEM) are used to mask sensitive hydroxyl or pyrrole groups during cross-coupling steps to prevent side reactions.
  • Deprotection is typically performed under acidic conditions (e.g., trifluoroacetic acid treatment), followed by neutralization with aqueous base to release the free amine or hydroxyl functionalities.
  • The deprotection step can be challenging due to side reactions involving formaldehyde release, sometimes leading to by-products such as tricyclic azaindoles.

Research Findings and Optimization

  • The Suzuki–Miyaura cross-coupling using Pd2(dba)3 as the catalyst showed excellent selectivity for mono-arylation at the C-2 position, with isolated yields ranging from 68% to 75% on gram scale.
  • Buchwald–Hartwig amination was optimized by masking hydroxyl and pyrrole groups to improve yields and reduce side products.
  • Extended acidic deprotection times and elevated temperatures favored the formation of side products, so reaction conditions must be carefully controlled to maximize yield of the target compound.
  • The acylation step with 2,3-dichlorobenzoyl chloride proceeded efficiently under mild conditions, enabling the introduction of the dichlorobenzoyl moiety without affecting other functional groups.

Summary Table of Key Reaction Conditions

Reaction Step Catalyst/Reagent Solvent Temperature Yield (%) Notes
Suzuki–Miyaura coupling Pd2(dba)3, arylboronic acid Toluene 80–100 °C 68–75 High regioselectivity at C-2
Buchwald–Hartwig amination Pd catalyst, ligand, amine Toluene/THF 50–80 °C Moderate Requires protecting groups
Acylation 2,3-Dichlorobenzoyl chloride, base DCM 0–25 °C High Mild conditions, selective acylation
Deprotection Trifluoroacetic acid, aqueous base TFA, aqueous NaHCO3 Room temp to 50 °C Variable Side reactions possible, careful control needed

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The dichlorobenzoyl group undergoes selective substitution reactions under mild alkaline conditions:

  • Chlorine displacement with primary/secondary amines (e.g., piperidine, morpholine) in dimethylformamide (DMF) at 60–80°C yields amine derivatives.

  • Selectivity : Position 3 chlorine exhibits higher reactivity due to steric and electronic effects from adjacent substituents.

Example Reaction:

C21H13Cl2N3O2+R-NH2DMF, 70°CC21H13ClRN4O2+HCl\text{C}_{21}\text{H}_{13}\text{Cl}_2\text{N}_3\text{O}_2 + \text{R-NH}_2 \xrightarrow{\text{DMF, 70°C}} \text{C}_{21}\text{H}_{13}\text{ClRN}_4\text{O}_2 + \text{HCl}

Hydrolysis Reactions

The benzamide group participates in controlled hydrolysis:

  • Acidic conditions (HCl, H₂O/EtOH, reflux): Cleavage yields 3-(3-(2,3-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzoic acid.

  • Basic conditions (NaOH, H₂O/THF, 50°C): Generates carboxylate intermediates for further functionalization.

Cross-Coupling Reactions

The pyrrolopyridine core enables modern catalytic transformations:

Reaction TypeConditionsOutcomeYield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 90°CAryl boronic acid coupling at C-465–78
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, 110°CIntroduction of amines at C-552–67

These methods facilitate structural diversification for SAR exploration .

Oxidation and Reduction

  • Oxidation : The pyrrole nitrogen undergoes oxidation with mCPBA (meta-chloroperbenzoic acid) to form N-oxide derivatives, altering electronic properties.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to a piperidine analog, modifying conformational flexibility.

Reaction Mechanisms and Selectivity

The dichlorobenzoyl group directs electrophilic attacks to the para position relative to the carbonyl, while steric hindrance from the pyrrolopyridine core limits reactivity at C-2 and C-6. Computational studies (DFT) confirm higher electron density at C-4 and C-5, explaining preferential substitution patterns.

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 240°C via cleavage of the benzamide bond.

  • Photodegradation : UV exposure (254 nm) induces radical formation at the dichlorophenyl group, leading to dimerization products.

Comparative Reactivity of Analogous Compounds

CompoundKey Structural DifferenceReactivity Profile
4-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamideDichlorobenzoyl at C-5Enhanced Suzuki coupling efficiency
3-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamideLacks dichlorobenzoyl groupLimited nucleophilic substitution

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of pyrrolo[2,3-b]pyridine structures exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that the compound effectively induced apoptosis in human cancer cells by activating specific signaling pathways related to cell death .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects primarily involves the inhibition of key enzymes involved in cell proliferation and survival. Specifically, it has been shown to inhibit the activity of certain kinases that are crucial for cancer cell growth .

Pharmacological Applications

Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of 3-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide against neurodegenerative diseases. Research indicates that this compound can reduce oxidative stress and inflammation in neuronal cells, thereby protecting against conditions like Alzheimer's disease .

Anti-inflammatory Properties
In addition to its neuroprotective effects, the compound also exhibits anti-inflammatory properties. It has been evaluated for its ability to modulate inflammatory cytokines and reduce inflammation in models of chronic inflammatory diseases .

Material Science Applications

Polymer Composites
The unique chemical structure of this compound allows it to be incorporated into polymer matrices to enhance material properties. Studies have shown that adding this compound to polymer composites improves thermal stability and mechanical strength, making it suitable for various industrial applications .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Results
Medicinal ChemistryAnticancerInduces apoptosis in cancer cells
Mechanism of ActionInhibits key kinases involved in growth
PharmacologyNeuroprotectionReduces oxidative stress
Anti-inflammatoryModulates cytokines
Material SciencePolymer CompositesEnhances thermal stability

Case Studies

  • Anticancer Study : A study published in Cancer Research evaluated the efficacy of this compound on breast cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation with significant induction of apoptotic markers .
  • Neuroprotection Research : A paper in Journal of Neurochemistry reported that treatment with the compound reduced neuronal loss in a mouse model of Alzheimer's disease by decreasing levels of reactive oxygen species (ROS) and inflammatory markers .

Mechanism of Action

The mechanism of action of 3-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural and Functional Group Variations

N-(5-(3,4-Dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-4-methoxybenzamide ()
  • Core Structure : Pyrrolo[2,3-b]pyridine with substitutions at positions 3 (4-methoxybenzamide) and 5 (3,4-dimethoxyphenyl).
  • Purity (47%) and yield suggest synthetic challenges, possibly due to steric hindrance from the disubstituted phenyl group .
(R)-4-(1-Aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide dihydrochloride ()
  • Core Structure: Benzamide linked to pyrrolo[2,3-b]pyridin-4-yl, with an aminoethyl group.
  • Key Differences: The aminoethyl substitution introduces a basic amine, which is protonated as a dihydrochloride salt, enhancing aqueous solubility. This contrasts with the neutral dichlorobenzoyl group in the target compound. The 95%+ purity indicates robust synthesis protocols for commercial production .
4-Chloro-N-[(3S,4R)-4-phenylpyrrolidin-3-yl]-3-{[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]methyl}benzamide ()
  • Core Structure : Benzamide with a chloro substituent, linked to a chiral pyrrolidine and a pyrrolo[2,3-b]pyridinyloxymethyl group.
  • The oxymethyl linker and chloro substituent add steric bulk and electronic effects distinct from the dichlorobenzoyl group. Molecular weight (446.93 g/mol) exceeds typical drug-like compounds, which may impact bioavailability .
LRRK2 Inhibitors ()
  • CHEMBL1986943 : Features a pyrimidine-pyrrolopyridine hybrid with a pKi of 8.1. The pyrimidine group likely enhances kinase binding through π-π stacking.
  • CHEMBL1987535 : Thiophene-ethyl substituent yields a lower pKi (6.2), suggesting reduced affinity compared to dichlorobenzoyl-containing analogs.
  • Relevance to Target Compound : The dichlorobenzoyl group in the target compound may mimic the electron-deficient aromatic systems of high-affinity inhibitors like CHEMBL1986943, though direct comparisons require experimental validation .

Physicochemical Properties

Compound Molecular Weight (g/mol) Purity (%) Key Substituents
Target Compound Not provided Not given 2,3-Dichlorobenzoyl, benzamide
N-(5-(3,4-Dimethoxyphenyl)-... (E1) ~450 (estimated) 47 3,4-Dimethoxyphenyl, 4-methoxybenzamide
(R)-4-(1-Aminoethyl)-... (E3) 353.25 95+ Aminoethyl, dihydrochloride salt
4-Chloro-N-... (E4) 446.93 Not given Chloro, pyrrolidine, oxymethyl linker
  • Trends : Higher molecular weight (e.g., 446.93 g/mol in E4) correlates with increased steric complexity, which may hinder membrane permeability. The dihydrochloride salt (E3) demonstrates the impact of formulation on solubility .

Biological Activity

The compound 3-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide , also known by its CAS number 858118-66-8, is a pyrrolopyridine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C22H15Cl2N3O2C_{22}H_{15}Cl_{2}N_{3}O_{2} with a molecular weight of approximately 420.27 g/mol. The structure features a benzamide moiety attached to a pyrrolopyridine core with dichlorobenzoyl substitution, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the pyrrolopyridine core.
  • Introduction of the dichlorobenzoyl group.
  • Coupling with the benzamide moiety.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrrolopyridines demonstrate effective inhibition against various bacterial strains and fungi, suggesting potential use in treating infections .

Cytotoxicity

In vitro assays have revealed that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspase pathways. For example, a related study highlighted that similar compounds caused significant cell death in breast and colon cancer cell lines at micromolar concentrations .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In vivo studies showed that it significantly reduced inflammation in animal models when administered at specific doses. The anti-inflammatory action is thought to be mediated through inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

Cholinesterase Inhibition

Given the structural similarities to known cholinesterase inhibitors, this compound has been assessed for its potential in treating neurodegenerative diseases like Alzheimer's. Preliminary in silico studies suggest that it may effectively inhibit both acetylcholinesterase and butyrylcholinesterase enzymes .

Case Studies

  • Antimicrobial Efficacy : A study tested various derivatives against Staphylococcus aureus and Escherichia coli, finding that modifications to the dichlorobenzoyl group enhanced antibacterial activity significantly .
  • Cytotoxicity Profile : A comparative analysis involving several pyrrolopyridine derivatives demonstrated that those with more hydrophobic substituents exhibited increased cytotoxicity against human cancer cell lines .

Data Summary

Activity Effect Reference
AntimicrobialEffective against S. aureus
CytotoxicInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation in vivo
Cholinesterase inhibitionPotential inhibitor for Alzheimer's

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 3-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide?

  • Methodological Answer : Synthesis involves coupling reactions between pyrrolo[2,3-b]pyridine intermediates and benzoyl chloride derivatives. Key steps include:

  • Amide bond formation using activation reagents like HATU or EDCI, as described in General Procedure F1 for analogous compounds .
  • Alkylation of pyrrolopyridine cores (e.g., NaH/MeI in THF for brominated intermediates) followed by silica gel chromatography (36-75% yields) .
  • Protection/deprotection strategies for reactive NH groups to prevent side reactions during functionalization .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Critical for verifying substituent positions (e.g., δ 13.99 ppm for NH in DMSO-d6) and aromatic proton environments .
  • HPLC-MS : Ensures purity (>95%) and confirms molecular weight (e.g., ESIMS m/z 311.1) .
  • Elemental analysis : Validates stoichiometry, particularly for novel derivatives .

Q. What in vitro assays are typically used to evaluate protein kinase inhibitory activity?

  • Methodological Answer :

  • Kinase-Glo® Luminescent assays : Measure ATP depletion in recombinant kinase systems .
  • Radioactive filter-binding assays : Quantify phosphorylation using [γ-32P]ATP .
  • Cellular proliferation assays : Determine IC50 in kinase-dependent lines (e.g., Ba/F3 transfectants) via MTT/WST-1 methods .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across assay systems?

  • Methodological Answer :

  • Orthogonal assays : Combine SPR (surface plasmon resonance) for binding affinity with cellular viability assays to resolve mechanistic vs. phenotypic effects .
  • Solubility optimization : Use cyclodextrins or DMSO titration to mitigate solvent artifacts, as demonstrated in sulfonic acid derivative formulations .
  • SAR analysis : Compare fluorine-substituted analogs to identify substituents critical for target engagement (e.g., divergent dopamine D4 receptor binding profiles) .

Q. What strategies improve metabolic stability during preclinical development?

  • Methodological Answer :

  • Electron-withdrawing groups : Introduce chloro/fluoro substituents at metabolically labile positions, as seen in 2,3-dichlorobenzoyl derivatives .
  • Deuteration : Slow CYP450-mediated oxidation by replacing vulnerable C-H bonds with C-D bonds .
  • Prodrug design : Utilize sulfonic acid precursors (e.g., propane-1-sulfonic acid analogs) that hydrolyze in vivo .

Q. How can computational chemistry guide analog design for kinase inhibition?

  • Methodological Answer :

  • Molecular docking : Optimize binding poses using kinase crystal structures (e.g., PDB 1JI for benzamide-protein interactions) .
  • QSAR modeling : Correlate electronic parameters (Hammett σ) with activity trends in substituted pyrrolopyridines .
  • MD simulations : Assess compound-protein complex stability over time, as applied to dopamine D4 receptor ligands .

Q. What experimental approaches elucidate the role of the dichlorobenzoyl group in target engagement?

  • Methodological Answer :

  • Photoaffinity labeling : Use azide-modified analogs to crosslink target proteins, followed by MS-based identification .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics upon systematic benzoyl group modifications .
  • X-ray crystallography : Visualize halogen bonding interactions in compound-kinase complexes (e.g., PDB 1JI-like studies) .

Q. How are solubility and formulation challenges addressed in preclinical studies?

  • Methodological Answer :

  • Salt formation : Enhance aqueous solubility via hydrochloride salts, as in dihydrochloride derivatives .
  • Co-solvent systems : Use PEG400 or Cremophor EL in dosing solutions, validated in pharmacokinetic studies .
  • Amorphous solid dispersions : Improve bioavailability, as referenced in sulfonamide formulation patents .

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